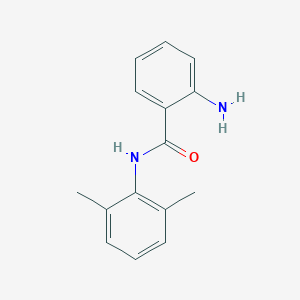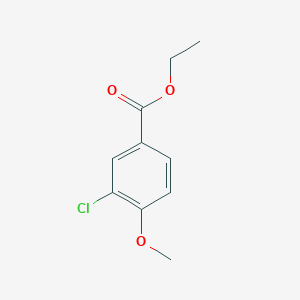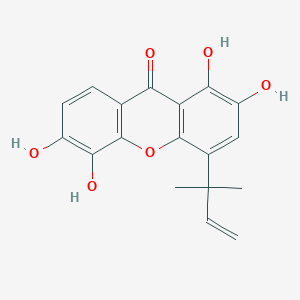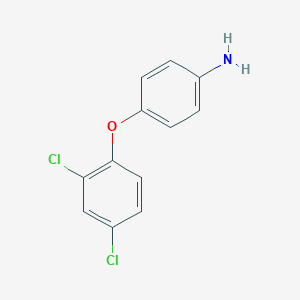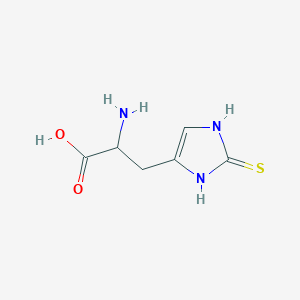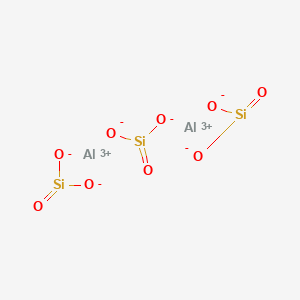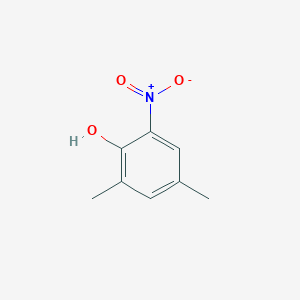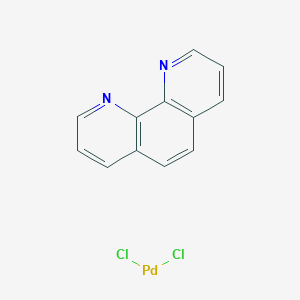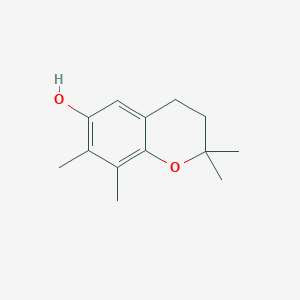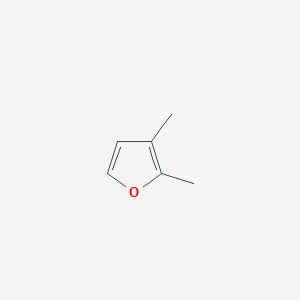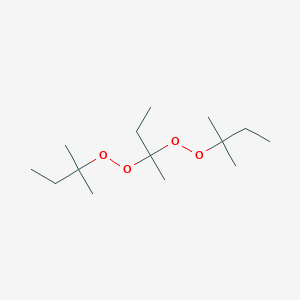
4-Nitrophenyl diphenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl diphenylphosphinate, also known as NPDPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of organophosphorus compounds and is widely used in various fields, including biochemistry, pharmacology, and material science.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl diphenylphosphinate involves the inhibition of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, 4-Nitrophenyl diphenylphosphinate leads to an accumulation of acetylcholine, which results in the overstimulation of the nervous system and can lead to various physiological effects such as muscle spasms, respiratory failure, and even death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Nitrophenyl diphenylphosphinate are mainly attributed to its inhibition of acetylcholinesterase. In vitro studies have shown that 4-Nitrophenyl diphenylphosphinate can inhibit acetylcholinesterase activity in a dose-dependent manner. In vivo studies have shown that 4-Nitrophenyl diphenylphosphinate can induce various physiological effects such as tremors, convulsions, and respiratory failure in animals. However, the effects of 4-Nitrophenyl diphenylphosphinate on humans are still unclear, and further studies are needed to determine its toxicity and potential health hazards.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Nitrophenyl diphenylphosphinate in lab experiments include its high purity, stability, and reproducibility. 4-Nitrophenyl diphenylphosphinate is a well-characterized compound that can be easily synthesized and purified, making it an ideal substrate for studying the mechanism of action of acetylcholinesterase. However, the limitations of using 4-Nitrophenyl diphenylphosphinate in lab experiments include its potential toxicity and health hazards, which require specialized equipment and expertise in handling and synthesizing organophosphorus compounds.
Direcciones Futuras
There are several future directions for the research and development of 4-Nitrophenyl diphenylphosphinate. One potential direction is the development of novel inhibitors of acetylcholinesterase based on the structure of 4-Nitrophenyl diphenylphosphinate. Another direction is the synthesis of functional materials based on the precursor properties of 4-Nitrophenyl diphenylphosphinate. Additionally, further studies are needed to determine the toxicity and potential health hazards of 4-Nitrophenyl diphenylphosphinate and other organophosphorus compounds. Overall, the research and development of 4-Nitrophenyl diphenylphosphinate have significant implications for various fields and have the potential to lead to new discoveries and innovations.
Métodos De Síntesis
The synthesis of 4-Nitrophenyl diphenylphosphinate can be achieved through several methods, including the reaction of diphenylphosphinic acid with 4-nitrophenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. Another method involves the reaction of diphenylphosphinic acid with 4-nitrophenyl chloroformate in the presence of triethylamine. The synthesis of 4-Nitrophenyl diphenylphosphinate requires specialized equipment and expertise in handling and synthesizing organophosphorus compounds.
Aplicaciones Científicas De Investigación
4-Nitrophenyl diphenylphosphinate has been extensively used in scientific research due to its potential applications in various fields. In biochemistry, 4-Nitrophenyl diphenylphosphinate is used as a substrate for the enzyme acetylcholinesterase, which plays a crucial role in the regulation of neurotransmitters. In pharmacology, 4-Nitrophenyl diphenylphosphinate is used as a model compound for studying the mechanism of action of organophosphate compounds, which are widely used as insecticides and nerve agents. In material science, 4-Nitrophenyl diphenylphosphinate is used as a precursor for the synthesis of various functional materials such as phosphorescent materials and OLEDs.
Propiedades
Número CAS |
10259-20-8 |
|---|---|
Nombre del producto |
4-Nitrophenyl diphenylphosphinate |
Fórmula molecular |
C18H14NO4P |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
1-diphenylphosphoryloxy-4-nitrobenzene |
InChI |
InChI=1S/C18H14NO4P/c20-19(21)15-11-13-16(14-12-15)23-24(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H |
Clave InChI |
DQBVHFNRUKVDBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Sinónimos |
4-nitrophenyl-DPP O-4-(nitrophenyl)diphenyl phosphinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



